4-(3,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-(3,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435277
InChI: InChI=1S/C18H22Cl2N2O4/c1-2-7-21-8-5-18(6-9-21)22(15(11-26-18)17(24)25)16(23)12-3-4-13(19)14(20)10-12/h3-4,10,15H,2,5-9,11H2,1H3,(H,24,25)
SMILES:
Molecular Formula: C18H22Cl2N2O4
Molecular Weight: 401.3 g/mol

4-(3,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.:

Cat. No.: VC13435277

Molecular Formula: C18H22Cl2N2O4

Molecular Weight: 401.3 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid -

Specification

Molecular Formula C18H22Cl2N2O4
Molecular Weight 401.3 g/mol
IUPAC Name 4-(3,4-dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C18H22Cl2N2O4/c1-2-7-21-8-5-18(6-9-21)22(15(11-26-18)17(24)25)16(23)12-3-4-13(19)14(20)10-12/h3-4,10,15H,2,5-9,11H2,1H3,(H,24,25)
Standard InChI Key JGPJHWXOMLVFFH-UHFFFAOYSA-N
Canonical SMILES CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)Cl

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 4-(3,4-dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, precisely describes its architecture:

  • A spiro[4.5]decane core fuses a six-membered oxa-diaza ring (1-oxa-4,8-diazaspiro) with a five-membered carbocycle.

  • Substituents include a 3,4-dichlorobenzoyl group at position 4 and a propyl chain at position 8.

  • The carboxylic acid moiety at position 3 enhances polarity and potential for salt formation or hydrogen bonding.

PropertyValueSource
Molecular FormulaC₁₈H₂₂Cl₂N₂O₄
Molecular Weight401.3 g/mol
IUPAC Name4-(3,4-dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Canonical SMILESCCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)Cl
InChI KeyJGPJHWXOMLVFFH-UHFFFAOYSA-N

Three-Dimensional Conformation and Stereochemistry

The spirocyclic system imposes significant conformational constraints. Molecular modeling of analogous compounds (e.g., 8-ethyl variants) reveals that the oxa-diaza ring adopts a chair-like conformation, while the fused cyclohexane ring may exhibit boat or twist-boat configurations depending on substituent bulk . The 3,4-dichlorobenzoyl group, being planar and electron-deficient due to chlorine atoms, likely engages in π-π stacking or hydrophobic interactions in biological targets. The propyl chain at position 8 extends into solvent-exposed regions, potentially modulating solubility or membrane permeability.

Synthetic Pathways and Derivative Design

Hypothesized Synthesis Route

While explicit synthetic details for this compound are unavailable, its structure suggests a multi-step approach:

  • Spirocycle Formation: Cyclocondensation of a diamine (e.g., 1,5-diaminopentane) with a keto-acid derivative to form the 1-oxa-4,8-diazaspiro[4.5]decane core .

  • N-Alkylation: Introduction of the propyl group via alkylation of the secondary amine at position 8 using propyl bromide or similar reagents .

  • Benzoylation: Acylation of the remaining amine at position 4 with 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions.

  • Carboxylic Acid Functionalization: Retention or late-stage introduction of the carboxylic acid group, possibly through hydrolysis of a methyl ester precursor.

Structural Modifications and SAR Trends

Comparative analysis with analogs (e.g., 8-ethyl and 4-nitrobenzoyl derivatives) reveals structure-activity relationship (SAR) insights:

  • Halogenation: Chlorine atoms at the 3,4 positions on the benzoyl group enhance electrophilicity and receptor binding affinity compared to nitro or methyl substituents .

  • Alkyl Chain Length: Propyl chains at position 8 improve metabolic stability over shorter ethyl groups, as evidenced by reduced CYP450-mediated oxidation in related compounds .

  • Spirocyclic Rigidity: The spiro architecture restricts rotational freedom, potentially favoring entropically driven binding to target proteins .

Physicochemical and Computational Properties

Key Computed Descriptors

Using tools like PubChem’s computational algorithms, the following properties were derived for analogous structures :

PropertyValueRelevance
XLogP3-AA~2.1 (estimated)Moderate lipophilicity
Hydrogen Bond Donors1 (carboxylic acid)Solubility and protein binding
Hydrogen Bond Acceptors6Polar surface area = ~110 Ų
Rotatable Bonds4Conformational flexibility

The carboxylic acid group contributes to a calculated pKa of ~4.5, suggesting ionization at physiological pH and implications for bioavailability.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals include a triplet for the propyl chain’s terminal CH₃ (δ 0.8–1.0 ppm), multiplets for spirocyclic protons (δ 1.5–3.5 ppm), and aromatic protons from the dichlorobenzoyl group (δ 7.2–7.8 ppm).

    • ¹³C NMR: Carbonyl carbons (C=O) resonate at δ 165–175 ppm, while quaternary spiro carbons appear near δ 60–70 ppm.

  • Mass Spectrometry:

    • High-resolution ESI-MS would show a molecular ion peak at m/z 401.1 ([M+H]⁺), with characteristic fragments from loss of CO₂ (m/z 357.1) and cleavage of the benzoyl group (m/z 154.9 for C₆H₃Cl₂O⁺).

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